(+/-)-ACETYLCARNITINE CHLORIDE

Catalog No.
S005405
CAS No.
2504-11-2
M.F
C9H18NO4.Cl
C9H18ClNO4
M. Wt
239.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-ACETYLCARNITINE CHLORIDE

CAS Number

2504-11-2

Product Name

(+/-)-ACETYLCARNITINE CHLORIDE

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

Molecular Formula

C9H18NO4.Cl
C9H18ClNO4

Molecular Weight

239.69 g/mol

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H

InChI Key

JATPLOXBFFRHDN-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Description

The exact mass of the compound Acetyl dl-carnitine chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metabolism and Potential Functions:

Some research suggests Acetyl dl-carnitine chloride might influence fatty acid metabolism in mitochondria, the cell's energy centers. A study using isolated rat muscle mitochondria found Acetyl dl-carnitine chloride increased the oxidation rate of a specific branched-chain acid compared to carnitine alone []. However, further investigation is needed to understand its potential effects in whole organisms.

Limited Availability and Research Focus:

Acetyl dl-carnitine chloride is not widely available commercially and has received less research attention compared to Acetyl-L-carnitine. Most studies investigating carnitine and its derivatives focus on the L-carnitine form due to its established biological role.

Current Research Focus on Acetyl-L-carnitine:

Acetyl-L-carnitine is being explored for its potential benefits in various conditions, including age-related cognitive decline, diabetic neuropathy, and male infertility [, , ]. These studies provide valuable insights into the potential applications of carnitine derivatives, but they cannot be directly extrapolated to Acetyl dl-carnitine chloride due to its structural difference.

(+/-)-Acetylcarnitine chloride, commonly referred to as acetyl-L-carnitine chloride, is a quaternary ammonium compound derived from the amino acid carnitine. It plays a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for energy production. The compound is characterized by its molecular formula C9H18ClNO4C_9H_{18}ClNO_4 and a molar mass of approximately 239.7 g/mol . Acetylcarnitine is synthesized in the body from acetyl-CoA and carnitine, and it exists in both natural and synthetic forms, with the chloride salt being a common form used in research and therapeutic applications .

  • Similar to L-acetylcarnitine, it might facilitate the transport of fatty acids into the mitochondria for energy production [].
  • The presence of the chloride ion might influence its interaction with cellular processes compared to L-acetylcarnitine.

The primary reaction involving (+/-)-acetylcarnitine chloride is its formation from acetyl-CoA and carnitine:

Acetyl CoA+CarnitineCoA+Acetylcarnitine\text{Acetyl CoA}+\text{Carnitine}\rightleftharpoons \text{CoA}+\text{Acetylcarnitine}

This reversible reaction highlights the role of acetylcarnitine in metabolic processes, particularly in the Krebs cycle where it acts as an important substrate . Additionally, acetylcarnitine can undergo hydrolysis in physiological conditions, leading to the release of carnitine and acetate.

Acetylcarnitine exhibits several biological activities, primarily related to its role in energy metabolism. It enhances mitochondrial function by increasing the availability of acetyl-CoA, thereby promoting ATP production. Furthermore, acetylcarnitine has been shown to possess neuroprotective properties, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases such as Alzheimer's disease . Research also indicates that it may have antidepressant effects and can reduce neuropathic pain .

The synthesis of (+/-)-acetylcarnitine chloride can be achieved through various methods:

  • Chemical Synthesis: This involves the direct reaction of carnitine with acetic anhydride or acetyl chloride under controlled conditions to form acetylcarnitine.
  • Biological Synthesis: Acetylcarnitine is produced naturally in the body via enzymatic reactions involving carnitine acyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to carnitine.
  • Synthetic Routes: Alternative synthetic routes may involve the use of protecting groups and subsequent deprotection steps to yield pure acetylcarnitine chloride .

(+/-)-Acetylcarnitine chloride has several applications:

  • Nutritional Supplements: It is commonly marketed as a dietary supplement aimed at enhancing cognitive function and physical performance.
  • Pharmaceuticals: Used in formulations for treating conditions such as Alzheimer's disease, depression, and neuropathic pain.
  • Research: Employed in studies investigating mitochondrial function, energy metabolism, and neuroprotection .

Research indicates that (+/-)-acetylcarnitine chloride interacts with various drugs and biological systems:

  • Serotonergic Drugs: Acetylcarnitine may enhance serotonin levels, which could lead to increased effects when combined with other serotonergic medications .
  • Anticoagulants: It has been observed to increase the effects of anticoagulants like warfarin, necessitating careful monitoring during co-administration .
  • Thyroid Hormones: Acetylcarnitine may influence thyroid hormone activity, potentially reducing its efficacy when taken together .

Several compounds share structural or functional similarities with (+/-)-acetylcarnitine chloride. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Aspects
L-CarnitinePrecursor to acetylcarnitinePrimarily involved in fatty acid transport
Propionyl-L-CarnitineSimilar acylated formOften used for cardiovascular health
Butyryl-L-CarnitineAnother acylated derivativeMay have different metabolic effects
Carnitine TartrateSalt form of L-carnitineUsed for athletic performance enhancement

While all these compounds are derivatives of carnitine and play roles in fatty acid metabolism, (+/-)-acetylcarnitine chloride is unique due to its specific acetyl group which enhances its bioavailability and neuroprotective properties compared to other forms .

The carnitine shuttle system represents a fundamental mechanism by which (+/-)-acetylcarnitine chloride and related acylcarnitine derivatives facilitate the transport of activated fatty acids across the impermeable inner mitochondrial membrane [1]. This sophisticated transport system consists of three primary enzymatic components that work in coordinated fashion to enable fatty acid beta-oxidation and energy production within the mitochondrial matrix.

The first component, carnitine palmitoyltransferase 1 (CPT1), is an integral membrane protein located on the cytosolic side of the outer mitochondrial membrane [2]. CPT1 catalyzes the conversion of long-chain acyl-coenzyme A esters to their corresponding acylcarnitines in the presence of L-carnitine [3]. The enzyme exists in three distinct isoforms in mammalian tissues: CPT1A (predominantly expressed in lipogenic tissues such as liver), CPT1B (highly expressed in tissues with elevated fatty acid oxidative capacity including heart and skeletal muscle), and CPT1C (identified in brain tissue) [2]. The structural organization of CPT1 includes two transmembrane regions with both amino and carboxyl termini exposed on the cytosolic aspect of the outer mitochondrial membrane [2].

The second critical component is the carnitine-acylcarnitine translocase (CACT), also designated as the carnitine acylcarnitine carrier, encoded by the SLC25A20 gene [4] [5]. CACT functions as an antiporter that facilitates the bidirectional transport of carnitine and acylcarnitines across the inner mitochondrial membrane via exchange diffusion [6]. The transporter demonstrates substrate specificity for short, medium, and long carbon chain acylcarnitines, with the affinity profile matching the substrate specificity of CPT1 [5]. Physiologically, acylcarnitines are transported from the cytosol to the mitochondrial matrix while free carnitine moves in the opposite direction to sustain intramitochondrial beta-oxidation reactions [5].

The third component, carnitine palmitoyltransferase 2 (CPT2), is positioned on the matrix side of the inner mitochondrial membrane and catalyzes the reconversion of acylcarnitines back to acyl-coenzyme A esters with concomitant release of free carnitine [1] [7]. CPT2 forms a supramolecular complex with CACT in the inner mitochondrial membrane, facilitating efficient channeling of acylcarnitines from the transporter to the enzyme [5]. The released carnitine is subsequently recycled back to the cytosol via the same antiporter mechanism to sustain additional rounds of fatty acid transport [8].

Beyond long-chain fatty acid transport, the carnitine shuttle system also mediates the export of excess acetyl units from mitochondria through acetylcarnitine formation [9] [5]. Carnitine acetyltransferase (CRAT), located within the mitochondrial matrix, converts excess acetyl-coenzyme A to acetylcarnitine, which can then be exported from mitochondria in antiport with extramitochondrial carnitine [5]. This buffering mechanism prevents accumulation of acetyl-coenzyme A that would otherwise inhibit pyruvate dehydrogenase complex activity and shift cellular metabolism toward preferential carbohydrate utilization at the expense of fatty acid oxidation [9].

Table 1: Carnitine Shuttle System Components

Enzyme/TransporterCellular LocationPrimary FunctionRegulation/Inhibition
Carnitine Palmitoyltransferase 1 (CPT1)Outer mitochondrial membraneConverts acyl-CoA to acylcarnitineInhibited by malonyl-CoA
Carnitine Acylcarnitine Translocase (CACT)Inner mitochondrial membraneTransports acylcarnitines across inner membraneNone reported
Carnitine Palmitoyltransferase 2 (CPT2)Inner mitochondrial membrane matrix sideConverts acylcarnitine back to acyl-CoANone reported
Carnitine Acetyltransferase (CRAT)Mitochondrial matrixConverts acetyl-CoA to acetylcarnitineRegulated by CoA/acetyl-CoA ratio

Metabolic Pathways Involving Acylcarnitine Derivatives

Acylcarnitine derivatives participate in multiple interconnected metabolic pathways that extend beyond their classical role in fatty acid beta-oxidation [10]. These pathways encompass the complete degradation of diverse lipid substrates, including straight-chain fatty acids, branched-chain lipids, and odd-chain fatty acids, all of which generate specific acylcarnitine intermediates with distinct metabolic fates and regulatory functions.

The straight-chain fatty acid degradation pathway involves the sequential beta-oxidation of saturated and unsaturated fatty acids from stearic acid to acetyl-coenzyme A, with each cycle generating specific acylcarnitine intermediates [10]. This pathway includes the complete oxidation of oleic acid, linoleic acid, alpha-linolenic acid, gamma-linolenic acid, palmitoleic acid, docosahexaenoic acid, and eicosapentaenoic acid [10]. The beta-oxidation process consists of a repetitive four-step enzymatic sequence: acyl-coenzyme A dehydrogenase produces 2,3-enoyl-coenzyme A, followed by hydration via the mitochondrial trifunctional protein enoyl-coenzyme A hydratase to yield 3-hydroxyacyl-coenzyme A, oxidation by 3-hydroxyacyl-coenzyme A dehydrogenase to form 3-ketoacyl-coenzyme A, and finally thiolysis by 3-ketoacyl-coenzyme A thiolase to release acetyl-coenzyme A [10].

Branched-chain lipid metabolism represents another significant pathway involving acylcarnitine derivatives [10]. This includes both alpha-oxidation and beta-oxidation of phytanic acid and pristanic acid, as well as degradation of branched-chain fatty acids of the iso and anteiso series [10]. These processes generate intermediates that feed into branched-chain amino acid degradation pathways, ultimately producing both acetyl-coenzyme A and propionyl-coenzyme A along with their respective acylcarnitine derivatives [10]. The metabolism of branched acyl side chains from cholestanoic acids also contributes to bile acid synthesis through beta-oxidation processes [10].

Odd-chain fatty acid metabolism demonstrates the versatility of acylcarnitine-mediated pathways [10]. For example, the beta-oxidation of pentadecanoic acid produces six molecules of acetyl-coenzyme A and one molecule of propionyl-coenzyme A, along with their corresponding acylcarnitine forms [10]. This pathway illustrates how acylcarnitine derivatives serve as both intermediates and products in complex metabolic networks.

Five distinct carnitine acyltransferases mediate the interconversion between acyl-coenzyme A esters and acylcarnitines according to their substrate specificity: carnitine acetyltransferase (CRAT), carnitine octanoyltransferase (CROT), carnitine palmitoyltransferase 1A (CPT1A), carnitine palmitoyltransferase 1B (CPT1B), and carnitine palmitoyltransferase 2 (CPT2) [10]. These enzymes ensure reversible shuttling of acyl groups between free coenzyme A and carnitine, enabling detection of acylcarnitine intermediates throughout the beta-oxidation process [10].

Recent research has revealed that acetylcarnitine shuttling can function as an alternative pathway for nuclear-cytosolic acetyl-coenzyme A synthesis independent of the canonical ATP-citrate lyase and acyl-coenzyme A synthetase short-chain 2 pathways [11]. This mechanism enables glucose-dependent lipogenesis and histone acetylation through carnitine-mediated transfer of two-carbon units from mitochondria to the cytosol [11]. The process involves carnitine acetyltransferase-dependent conversion of mitochondrial acetyl-coenzyme A to acetylcarnitine, followed by export and reconversion to cytosolic acetyl-coenzyme A [11].

Table 2: Metabolic Pathways Involving Acetylcarnitine

Metabolic PathwaySource SubstrateProduct FormationTissue Specificity
Beta-oxidation shuttleLong-chain fatty acidsEnergy (ATP) via oxidationHeart, skeletal muscle, liver
Acetyl-CoA bufferingExcess mitochondrial acetyl-CoACytosolic acetyl-CoA poolAll cell types with mitochondria
Neurotransmitter synthesisAcetyl-CoA from glucose/fatty acidsAcetylcholine precursorBrain, neurons
Pyruvate recycling pathwayMitochondrial pyruvateLabeled glutamate/GABADeveloping brain tissue
Tricarboxylic acid cycleAcetyl-CoA from various sourcesLabeled amino acid neurotransmittersBrain, liver, muscle

Interaction with Neurotransmitter Systems (Cholinergic, Dopaminergic)

(+/-)-Acetylcarnitine chloride demonstrates significant interactions with multiple neurotransmitter systems in the central nervous system, particularly through its role as a metabolic cofactor and substrate provider for neurotransmitter synthesis and regulation.

Cholinergic System Interactions

The most extensively characterized interaction involves the cholinergic neurotransmitter system, where acetylcarnitine functions as a direct metabolic cofactor in acetylcholine synthesis [12] [13]. Research has demonstrated that acetylcarnitine can serve as a precursor for acetylcholine formation through the coupled action of carnitine acetyltransferase and choline acetyltransferase enzyme systems [13]. In vitro studies using radiolabeled [3H]acetyl-L-carnitine successfully demonstrated the synthesis of [3H]acetylcholine when incubated with synaptosomal membrane preparations from rat brain [13]. This transfer of the acetyl moiety from acetylcarnitine to acetylcholine requires the presence of coenzyme A and is dependent on acetylcarnitine concentration [13].

The mechanism involves mitochondrial carnitine acetyltransferase facilitating the transfer of acetyl groups across mitochondrial membranes, thereby regulating the cytoplasmic availability of acetyl-coenzyme A, which serves as the primary substrate for choline acetyltransferase in acetylcholine synthesis [13]. Intracerebroventricular administration of acetylcarnitine to developing rats resulted in increased choline acetyltransferase activity and elevated nerve growth factor receptor expression in striatal tissue [12]. Additionally, biological assays revealed increased nerve growth factor levels in hippocampal tissue following acetylcarnitine treatment [12].

Clinical investigations have revealed significant alterations in carnitine acetyltransferase activity in neurodegenerative conditions. Post-mortem analysis of brain tissue from Alzheimer disease patients demonstrated a 25 to 40 percent decrease in carnitine acetyltransferase activity across multiple brain regions and in isolated cerebral microvessels compared to age-matched control subjects [14]. This neurochemical abnormality provides a biochemical rationale for the therapeutic potential of acetylcarnitine supplementation in cholinergic dysfunction associated with neurodegenerative diseases [14].

Dopaminergic System Interactions

Acetylcarnitine exerts complex modulatory effects on the dopaminergic neurotransmitter system, primarily through indirect mechanisms involving cholinergic modulation of dopaminergic terminals [15] [16]. In striatal tissue preparations incubated with [3H]dopamine, acetylcarnitine treatment significantly increased the release of [3H]dopamine in response to electrical stimulation [15]. This enhancement appears to result from acetylcarnitine-mediated activation of cholinergic fibers that terminate presynaptically on dopaminergic terminals [17].

Long-term acetylcarnitine administration in aged mice demonstrated protective effects against age-related changes in striatal dopamine receptors [15] [16]. Aging typically results in a significant decline in D1 dopamine receptor number, with binding maximum values 51 percent lower in 1.5-year-old mice compared to 4-month-old animals [15]. However, three months of acetylcarnitine treatment diminished this age-related reduction in [3H]SCH-23390 binding to D1 receptors [15]. Interestingly, [3H]spiperone binding to D2 receptors was not decreased with age and remained unaffected by acetylcarnitine treatment, indicating receptor subtype-specific effects [15].

The mechanism underlying these dopaminergic effects likely involves acetylcarnitine-induced increases in acetylcholine levels, leading to enhanced activation of presynaptic cholinergic receptors located on dopaminergic terminals [17]. This interpretation is supported by the observation that [3H]acetylcarnitine demonstrates only low-affinity binding to brain tissue, suggesting that its effects are mediated indirectly rather than through specific acetylcarnitine receptors [17].

Neurotransmitter Biosynthesis and Carbon Incorporation

Carbon-13 nuclear magnetic resonance spectroscopy studies have provided detailed insights into acetylcarnitine metabolism for neurotransmitter biosynthesis [18] [19]. Following intraperitoneal administration of [2-13C]acetyl-L-carnitine to developing rats, extensive incorporation of labeled carbon was observed in multiple neurotransmitter systems [18]. The acetyl moiety from acetylcarnitine was metabolized via the tricarboxylic acid cycle, leading to carbon incorporation into the C4, C3, and C2 positions of glutamate, glutamine, and gamma-aminobutyric acid [18].

Labeling patterns indicated metabolism in both neurons and glial cells, with higher enrichment observed in glutamine and gamma-aminobutyric acid compared to glutamate, demonstrating preferential metabolism in astrocytes and GABAergic neurons [18]. The study revealed 11 percent enrichment in alanine C3, 10 percent in lactate C3, 8 percent in gamma-aminobutyric acid C4, approximately 4 percent in glutamine C3, and 5 percent in glutamine C5 [19]. Carbon incorporation into the C1 and C5 positions of glutamate and glutamine provided evidence for active metabolism via the pyruvate recycling pathway [18].

Cycling ratios demonstrated prolonged retention of carbon from the acetyl moiety of acetylcarnitine in the tricarboxylic acid cycle, with labeling patterns indicating higher activity of the pyruvate recycling pathway compared to other metabolic precursors [18]. This enhanced pyruvate recycling activity may reflect the high metabolic demands of the developing brain and the neuroprotective potential of this pathway when glycolysis is compromised [20].

Table 3: Neurotransmitter System Interactions

Neurotransmitter SystemMechanism of InteractionBrain Regions AffectedFunctional Outcome
CholinergicDirect acetyl-CoA provision for acetylcholine synthesisStriatum, hippocampus, cortexIncreased ChAT activity and NGF receptor expression
DopaminergicEnhanced dopamine release via cholinergic modulationStriatum, ventral tegmental areaEnhanced dopamine release and D1 receptor binding
GABAergicCarbon incorporation into GABA synthesisWidespread cortical and subcorticalMetabolic support for GABA synthesis
GlutamatergicCarbon incorporation into glutamate synthesisWidespread cortical and subcorticalMetabolic support for glutamate synthesis

Table 4: Key Research Findings

Study ParameterExperimental FindingTissue/Model SystemPhysiological Significance
Carbon-13 NMR labeling (brain tissue)11% enrichment in alanine C3, 10% in lactate C321-day-old rat forebrainHigh pyruvate recycling pathway activity
Dopamine release (striatal tissue)Increased [3H]dopamine release with electrical stimulationMouse striatal preparationsCholinergic modulation of dopamine terminals
ChAT activity (brain regions)25-40% decrease in Alzheimer disease patientsHuman brain autopsy samplesNeurochemical deficit in neurodegeneration
D1 receptor binding (aged mice)51% reduction in 1.5-year vs 4-month miceMouse striatal tissueAge-related dopaminergic decline
Mitochondrial respiration ratesEnhanced palmitoylcarnitine oxidation capacityCardiac mitochondria preparationsMetabolic fuel preference alterations

Antioxidant Properties and Oxidative Stress Modulation

(+/-)-Acetylcarnitine chloride demonstrates significant antioxidant properties through multiple cellular mechanisms that collectively protect against oxidative stress-induced damage. The compound exerts its antioxidant effects primarily through the enhancement of endogenous antioxidant enzyme systems and the direct scavenging of reactive oxygen species [1] [2].

The antioxidant mechanisms of acetylcarnitine chloride operate through several interconnected pathways. The compound significantly increases the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [2]. Clinical studies have demonstrated that acetylcarnitine supplementation produces a 40% increase in SOD activity, a 13% enhancement in GPx activity, and modest improvements in catalase function [2]. These enzymatic enhancements are accompanied by a 10% reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation and oxidative damage [2].

The molecular basis for these antioxidant effects involves acetylcarnitine's ability to stabilize cellular membranes and provide acetyl groups that can be utilized in various protective mechanisms [3]. The compound acts as a free radical scavenger, directly neutralizing reactive oxygen species through its carbonyl group, which can stabilize free radicals formed on α-carbon through conjugation [2]. This mechanism protects plasma components against the toxic actions of both reactive oxygen species and reactive nitrogen species.

Furthermore, acetylcarnitine chloride enhances mitochondrial antioxidant capacity by serving as an essential cofactor for carnitine palmitoyltransferase 1 (CPT1), facilitating fatty acid transport into mitochondria and subsequent β-oxidation [2]. This process increases oxygen consumption and reduces oxygen concentration, leading to decreased reactive oxygen species formation, particularly in ischemic tissues [2].

Table 1: Antioxidant Effects of Acetylcarnitine Chloride

ParameterControl GroupAcetylcarnitine TreatmentPercentage ChangeStatistical Significance
Superoxide Dismutase (SOD)14.8 ± 2.9 U/mg20.7 ± 5.8 U/mg+40%p < 0.01
Catalase (CAT)12.7 ± 5.5 U/mg13.1 ± 5.8 U/mg+3%p = 0.02
Glutathione Peroxidase (GPx)20.3 ± 3.4 U/mg23.0 ± 3.1 U/mg+13%p = 0.01
Malondialdehyde (MDA)2.0 ± 0.3 μmol/L1.8 ± 0.3 μmol/L-10%p = 0.02
Reduced Glutathione (GSH)Normal levelsIncreasedSignificant increasep < 0.01
Protein CarbonylationBaselineReducedSignificant reductionp < 0.05
Lipid PeroxidationBaselineReducedSignificant reductionp < 0.01

The antioxidant properties of acetylcarnitine chloride extend beyond direct enzymatic enhancement to include modulation of cellular stress response pathways. The compound has been shown to upregulate vitagenes, which are genes involved in longevity assurance processes, including heat shock proteins that preserve and repair protein conformation [4]. This mechanism contributes to establishing a cytoprotective state that is particularly beneficial in neurodegenerative disorders and aging-related conditions [4].

Recent research has also demonstrated that acetylcarnitine chloride can attenuate oxidative stress through its effects on mitochondrial metabolism. The compound promotes recovery from oxidative stress induced by various agents, including paraquat and juglone, and improves cellular mobility and survival in response to hydrogen peroxide toxicity [5]. These effects are mediated through the activation of transcription factors such as SKN-1 and DAF-16, which are critical regulators of oxidative stress response [5].

Analgesic Effects Through Glutamatergic Receptor Modulation

The analgesic properties of (+/-)-acetylcarnitine chloride are primarily mediated through its unique ability to modulate glutamatergic neurotransmission, specifically through the selective upregulation of type-2 metabotropic glutamate (mGlu2) receptors [6] [7]. This mechanism represents a novel approach to pain management that operates through epigenetic pathways rather than traditional pharmacological receptor antagonism.

The analgesic effects of acetylcarnitine chloride are characterized by their long-lasting nature, persisting for weeks after drug withdrawal [6]. This prolonged duration distinguishes acetylcarnitine from conventional analgesics and reflects the underlying epigenetic mechanisms that drive sustained changes in gene expression. Clinical studies have demonstrated that a seven-day treatment with acetylcarnitine produces antiallodynic effects that persist for at least 14 days after discontinuation, a phenomenon not observed with other analgesics such as pregabalin, amitriptyline, or N-acetylcysteine [6].

The molecular mechanism underlying these analgesic effects involves the selective upregulation of mGlu2 receptors in critical pain processing regions, including the dorsal root ganglia and dorsal horns of the spinal cord [6] [7]. This upregulation occurs without significant changes in other glutamate receptor subtypes, including mGlu1a and mGlu5 receptors, indicating the specificity of acetylcarnitine's action [8]. The enhanced mGlu2 receptor expression leads to increased presynaptic inhibition of glutamate release from primary afferent sensory fibers, thereby reducing excitatory neurotransmission in pain pathways [6].

Table 2: Glutamatergic Receptor Modulation by Acetylcarnitine Chloride

Receptor TypeBaseline LevelPost-Treatment (7 days)Duration of EffectMechanism
mGlu2 Receptor Expression100%165-180%14+ days after withdrawalEpigenetic upregulation
mGlu3 Receptor Expression100%105-110%TransientMinimal change
mGlu1a Receptor Expression100%98-102%No changeNo significant change
mGlu5 Receptor Expression100%95-100%No changeNo significant change
NMDA Receptor ActivityNormalReducedLong-lastingmGlu2-mediated inhibition
Glutamate ReleaseNormalDecreasedLong-lastingPresynaptic modulation
Synaptic PlasticityNormalEnhancedLong-lastingEnhanced mGlu2 signaling

The specificity of acetylcarnitine's effects on mGlu2 receptors has been confirmed through pharmacological studies using receptor antagonists. Administration of LY341495, an orthosteric antagonist of mGlu2/3 receptors, completely abolishes the analgesic effects of acetylcarnitine, demonstrating the critical role of these receptors in mediating pain relief [6] [7]. This mechanism is particularly relevant in models of neuropathic pain, where enhanced mGlu2 receptor signaling provides sustained relief from mechanical allodynia and thermal hyperalgesia.

The analgesic effects of acetylcarnitine chloride extend beyond simple receptor modulation to include comprehensive changes in pain processing pathways. The compound has been shown to reduce acute thermal pain in intact animals and provide sustained relief in models of chronic inflammatory pain, including the complete Freund's adjuvant (CFA) model [6]. These effects are associated with increased mGlu2/3 receptor protein levels in the dorsal regions of the spinal cord, changes that persist long after drug withdrawal [6].

Recent studies have also demonstrated the effectiveness of acetylcarnitine chloride in specialized pain conditions, including Fabry disease-associated neuropathic pain [7]. In animal models of this condition, acetylcarnitine treatment induced both acute and long-lasting analgesia that persisted for one month after drug withdrawal, with effects that were specifically antagonized by mGlu2/3 receptor blockade [7]. This broad spectrum of analgesic activity suggests that acetylcarnitine's glutamatergic modulation represents a fundamental mechanism for pain control across diverse pathological conditions.

Neuroprotective Mechanisms via Epigenetic Regulation

The neuroprotective effects of (+/-)-acetylcarnitine chloride are primarily mediated through sophisticated epigenetic mechanisms that result in sustained changes in gene expression patterns [9] [10]. These mechanisms represent a paradigm shift in understanding how metabolic compounds can influence neural plasticity and cellular resilience through the modulation of chromatin structure and transcriptional activity.

The central epigenetic mechanism involves acetylcarnitine's role as a donor of acetyl groups for histone acetylation, a process that directly links mitochondrial metabolism to nuclear gene regulation [9] [10]. Acetylcarnitine serves as a shuttle system that transports acetyl units from mitochondria to the cytosol and nucleus, where they can be utilized for histone acetylation by acetyltransferases such as p300 and CBP [10] [11]. This process enables the compound to influence gene expression in a manner that is both rapid and long-lasting.

The primary epigenetic target of acetylcarnitine chloride is the Nuclear Factor-κB (NFκB) pathway, specifically through the direct acetylation of the p65/RelA subunit [6] [9]. This acetylation enhances the DNA-binding activity of NFκB and promotes the transcription of genes involved in neuroprotection, including the Grm2 gene that encodes the mGlu2 receptor [6]. The acetylation of p65/RelA represents a critical regulatory step that amplifies the transcriptional response to acetylcarnitine treatment.

Table 3: Epigenetic Regulation Mechanisms of Acetylcarnitine Chloride

Epigenetic TargetMolecular MechanismFunctional OutcomeDurationReversibility
Nuclear Factor-κB (NFκB)/p65Direct acetylation of p65/RelAEnhanced DNA binding and transcription24-48 hoursReversible
Histone H3 AcetylationIncreased H3K23, H3K14, H3K27 acetylationTranscriptional activation14+ daysSlowly reversible
Histone H4 AcetylationEnhanced pan-acetyl H4Chromatin remodeling14+ daysSlowly reversible
Grm2 Gene PromoterIncreased H3 acetylation bindingmGlu2 receptor gene expression14+ daysSlowly reversible
Histone Deacetylase ActivityFunctional inhibitionProlonged gene expressionLong-lastingSlowly reversible
Chromatin AccessibilityEnhanced chromatin openingAccessible gene promotersLong-lastingSlowly reversible
Transcriptional ActivityIncreased gene transcriptionSustained protein expressionLong-lastingSlowly reversible

The histone acetylation patterns induced by acetylcarnitine chloride are particularly significant for neuroprotection. The compound enhances acetylation at multiple sites on histone H3, including H3K23, H3K14, and H3K27, which are associated with transcriptional activation and chromatin accessibility [10] [11]. These modifications create a permissive chromatin environment that facilitates the expression of neuroprotective genes and maintains their activity over extended periods.

The epigenetic effects of acetylcarnitine chloride extend to the regulation of histone deacetylase (HDAC) activity, where the compound functions as a natural HDAC inhibitor [6] [12]. This dual action—providing acetyl groups for histone acetylation while inhibiting deacetylation—creates a sustained shift toward transcriptionally active chromatin states. The resulting gene expression changes include upregulation of antioxidant enzymes, growth factors, and synaptic proteins that collectively contribute to neuroprotection.

A particularly important aspect of acetylcarnitine's epigenetic mechanism is its ability to induce long-lasting changes in the Grm2 gene promoter [6] [13]. The compound increases the amount of acetylated histone H3 bound to the Grm2 promoter, leading to sustained expression of mGlu2 receptors. This mechanism explains the prolonged therapeutic effects of acetylcarnitine treatment, as the epigenetic modifications can persist for weeks after drug withdrawal, maintaining elevated levels of neuroprotective proteins.

Recent research has also revealed that acetylcarnitine chloride can modulate additional epigenetic pathways, including DNA methylation and non-coding RNA expression [12]. These mechanisms contribute to the compound's ability to reprogram cellular responses to stress and injury, creating a comprehensive neuroprotective phenotype that extends beyond simple antioxidant effects.

Table 4: Neuroprotective Outcomes of Acetylcarnitine Chloride

Neuroprotective ParameterControl/Injury GroupAcetylcarnitine TreatmentPrimary MechanismClinical Relevance
Mitochondrial FunctionImpairedRestoredEnhanced fatty acid oxidationMetabolic disorders
Cellular Energy (ATP)DecreasedNormalizedImproved mitochondrial respirationNeurodegenerative diseases
Oxidative Stress MarkersElevatedReducedAntioxidant enzyme activationAging-related decline
Apoptotic Cell DeathIncreasedDecreasedReduced cytochrome c releaseNeuropathic conditions
NeuroinflammationActivatedSuppressedNFκB pathway modulationChronic pain syndromes
Synaptic PlasticityReducedEnhancedmGlu2 receptor upregulationMemory disorders
Cognitive FunctionImpairedImprovedCholinergic enhancementCognitive decline
Pain SensitivityHyperalgesiaAnalgesiaGlutamatergic modulationChronic pain management

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.0924357 g/mol

Monoisotopic Mass

239.0924357 g/mol

Heavy Atom Count

15

UNII

2WQN168TM5

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 56 companies with hazard statement code(s):;
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2504-11-2
5080-50-2

Dates

Last modified: 09-12-2023

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